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Sodium 3-sulfobenzoic acid

Cat. No.: B12342893
M. Wt: 225.18 g/mol
InChI Key: KSQSZCPPZHCTKA-UHFFFAOYSA-N
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Description

Historical Context of Sulfobenzoic Acid Chemistry

The study of sulfobenzoic acids is intrinsically linked to the broader history of aromatic sulfonic acid chemistry, which began in the 19th century. A foundational discovery in this field was made by Eilhard Mitscherlich in 1834, who first prepared benzenesulfonic acid by reacting benzene (B151609) with fuming sulfuric acid. vulcanchem.com This established the fundamental sulfonation reaction that would become a cornerstone of industrial organic chemistry. vulcanchem.com

Early methods for the preparation of sulfobenzoic acid salts were documented in the late 19th century. For instance, a process described by Offermann in 1894 involved the sulfonation of benzoic acid with oleum (B3057394) at high temperatures, followed by the addition of sodium chloride to precipitate the sodium salt. google.com These early synthetic routes, while foundational, often resulted in products with significant impurities, such as sodium chloride. google.com

The chemistry of sulfobenzoic acids also played a crucial, albeit indirect, role in the discovery of one of the first artificial sweeteners, saccharin. In 1879, while working in the laboratory of Ira Remsen at Johns Hopkins University, Constantin Fahlberg discovered the intense sweetness of a benzoic sulfimide (B8482401) derivative that he had been working on. google.com This discovery stemmed from research into the oxidation of o-toluenesulfonamide, a derivative of the sulfobenzoic acid family. Remsen himself had a significant history with sulfobenzoic acids, having studied them extensively and published numerous papers on the topic, which laid the groundwork for the eventual discovery of saccharin.

Fundamental Role of Sodium 3-Sulfobenzoic Acid as a Chemical Intermediate

This compound is a widely utilized chemical intermediate, meaning it is a starting material for the synthesis of other valuable chemical products. emcochemicals.com Its utility spans several industrial sectors, including the manufacturing of dyes, pharmaceuticals, agrochemicals, and polymers. emcochemicals.com The presence of two distinct functional groups allows for a variety of chemical modifications.

A significant application of this compound is in the synthesis of other chemical intermediates. For example, it is a precursor for the production of 3-(chlorosulfonyl)benzoyl chloride. This transformation is achieved by reacting Sodium 3-sulfobenzoate with thionyl chloride, a process that converts both the sulfonic acid and carboxylic acid moieties into their more reactive sulfonyl chloride and acyl chloride forms, respectively. This resulting compound is a key intermediate in the development of sulfonamide-based pharmaceuticals.

In the realm of materials science, 3-sulfobenzoic acid and its salts are employed as ligands in the synthesis of metal-organic frameworks (MOFs). rsc.org MOFs are crystalline materials with a porous structure, and the specific properties of the ligand, such as 3-sulfobenzoic acid, influence the resulting framework's structure and potential applications, which can include gas storage, catalysis, and sensing. rsc.orgresearchgate.net For example, it has been used with zinc and cadmium to create fluorescent MOFs that have potential applications in live-cell imaging. rsc.org

The compound also serves as a key component in the production of certain dyes and pigments for the textile industry. emcochemicals.com Azo dyes, for instance, are often synthesized through a process involving diazotization and coupling reactions, and sulfonic acid groups are frequently incorporated to enhance the water solubility and colorfastness of the final dye. nih.gov While specific reaction schemes detailing the direct use of Sodium 3-sulfobenzoate in commercial dye synthesis are often proprietary, the fundamental chemistry of azo dye formation relies on intermediates with such functional groups. nih.gov

Furthermore, Sodium 3-sulfobenzoate is used in the synthesis of specialized polymers. For instance, it has been used as a reagent in the creation of imidazolium (B1220033) poly(butylene terephthalate) ionomers, which are polymers that exhibit long-term antimicrobial activity. lookchem.com

Theoretical Frameworks in Aromatic Sulfonation and Carboxylation

The synthesis of this compound is primarily achieved through the electrophilic aromatic sulfonation of benzoic acid. This reaction and the inherent reactivity of the molecule are governed by fundamental principles of organic chemistry.

Aromatic Sulfonation:

The sulfonation of benzene and its derivatives is a classic example of an electrophilic aromatic substitution (EAS) reaction. youtube.com The key electrophile in this reaction is sulfur trioxide (SO₃), which is typically generated in situ from fuming sulfuric acid (a solution of SO₃ in H₂SO₄). ontosight.ai The mechanism proceeds in two main steps:

The electron-rich π system of the aromatic ring attacks the electrophilic sulfur atom of SO₃, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. chemistryviews.org This step temporarily disrupts the aromaticity of the ring and is the rate-determining step of the reaction. youtube.com

A base (such as HSO₄⁻) removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromatic π system. youtube.com

A notable characteristic of sulfonation is its reversibility. ontosight.ai Heating a sulfonic acid in the presence of hot aqueous acid can reverse the reaction, which can be a useful synthetic strategy in some contexts. chemicalbook.com

Directing Effects of the Carboxyl Group:

When an electrophilic substitution reaction is performed on a substituted benzene ring, the existing substituent influences the position of the incoming electrophile. The carboxylic acid group (-COOH) on benzoic acid is an electron-withdrawing group and, consequently, a deactivating and meta-directing group for electrophilic aromatic substitution. youtube.com

The electron-withdrawing nature of the carboxyl group reduces the electron density of the benzene ring, making it less reactive towards electrophiles compared to benzene itself. youtube.com This deactivation is due to the inductive effect and resonance effect of the carbonyl group. The meta-directing effect arises from the relative stability of the possible sigma complexes. When the electrophile attacks the ortho or para positions, one of the resonance structures of the intermediate places a positive charge on the carbon atom directly attached to the electron-withdrawing carboxyl group. This is a highly destabilized arrangement. In contrast, when the attack occurs at the meta position, the positive charge in the resonance intermediates is never placed on this carbon. sigmaaldrich.com As a result, the transition state leading to the meta product is lower in energy, and 3-sulfobenzoic acid is the major product of the sulfonation of benzoic acid. youtube.com

Carboxylation:

The term "carboxylation" in this context can refer to two distinct processes: the introduction of a carboxyl group onto an aromatic ring or reactions involving the existing carboxyl group of Sodium 3-sulfobenzoate.

Direct C-H carboxylation of aromatic compounds using carbon dioxide is a modern area of research aiming for more sustainable synthetic routes to aromatic carboxylic acids. chemistryviews.org These methods often employ specialized catalyst systems to activate the C-H bond for reaction with CO₂. chemistryviews.org

More traditionally, the carboxyl group of Sodium 3-sulfobenzoate can undergo a range of reactions typical of carboxylic acids. A key example is esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. smolecule.com This functional group transformation is a common strategy in organic synthesis to modify a molecule's properties or to protect the carboxylic acid group during other reactions.

Data Tables

Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₅NaO₅S sigmaaldrich.comnih.gov
Molecular Weight 224.17 g/mol sigmaaldrich.comnih.gov
Appearance White to off-white powder/crystal emcochemicals.com
Melting Point ≥300 °C sigmaaldrich.com
Boiling Point 365.41 °C (at 101325 Pa) lookchem.com
Water Solubility Soluble (e.g., 25 mg/mL) sigmaaldrich.com
Density 1.792 g/cm³ (at 20 °C) lookchem.com
CAS Number 17625-03-5 sigmaaldrich.comnih.gov

Spectroscopic Data Identifiers for Sodium 3-Sulfobenzoate

Spectroscopic DataIdentifier/Reference
¹H NMR Available from sources like ChemicalBook. chemicalbook.com
¹³C NMR Available from sources like ChemicalBook. chemicalbook.com
Infrared (IR) Spectroscopy Available from sources like PubChem. nih.gov
Mass Spectrometry (MS) Available from sources like ChemicalBook. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6NaO5S B12342893 Sodium 3-sulfobenzoic acid

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6NaO5S

Molecular Weight

225.18 g/mol

InChI

InChI=1S/C7H6O5S.Na/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);

InChI Key

KSQSZCPPZHCTKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)O.[Na]

Related CAS

17625-03-5
14995-40-5

Origin of Product

United States

Advanced Synthetic Methodologies and Process Optimization

Precursor Synthesis via Benzoic Acid Sulfonation

The primary route to 3-sulfobenzoic acid involves the electrophilic aromatic substitution of benzoic acid. The carboxylic acid group is a meta-directing deactivator, which guides the incoming sulfo group to the 3-position on the benzene (B151609) ring. youtube.com Several sulfonating agents and methods are employed, each with distinct process characteristics.

The reaction of benzoic acid with fuming sulfuric acid (oleum), a solution of sulfur trioxide in sulfuric acid, is a common method for producing 3-sulfobenzoic acid. turito.combrainly.inlibretexts.org The process typically involves heating the reactants to facilitate the sulfonation. For instance, one established method involves melting benzoic acid at 125–130°C, followed by the addition of oleum (B3057394) and maintaining the temperature at 130°C for approximately one hour. google.comgoogle.com Another variation involves heating benzoic acid with oleum at 200°C. google.com

While effective, these methods present challenges. A significant drawback is the formation of a dilute, sodium chloride-containing sulfuric acid as an effluent when the reaction mixture is worked up by pouring it into a water-ice mixture and adding sodium chloride. google.com This byproduct is difficult to process and dispose of industrially. google.com A process described in U.S. Patent 4,358,410 reacts benzoic acid with oleum at 130°C, followed by admixing with a concentrated aqueous sodium chloride solution and cooling. google.com Although this improves product purity, it still generates a large volume of dilute sulfuric acid contaminated with sodium chloride. google.com

Table 1: Sulfonation of Benzoic Acid with Oleum

ParameterValueReference
ReactantsBenzoic acid, Oleum (20%) google.com
Temperature125-140°C google.com
Reaction Time1 hour at 130°C google.comgoogle.com
Work-up ProcedureAddition of concentrated aqueous sodium chloride solution google.com
Key DisadvantageGeneration of large amounts of dilute sulfuric acid contaminated with sodium chloride google.com

An alternative to oleum is the direct use of a stoichiometric amount of sulfur trioxide for the sulfonation of benzoic acid. google.com This method has been explored to circumvent some of the issues associated with oleum. googleapis.com Benzoic acid can be sulfonated by heating it with concentrated sulfuric acid in the presence of sulfur trioxide. prepchem.com

However, this approach presents its own set of technical difficulties. The handling of sulfur trioxide requires special precautions due to its reactivity. googleapis.com Furthermore, the solid product that remains in the reactor can often only be removed as a hot liquid melt, which complicates industrial-scale processing and handling. google.comgoogleapis.com

Another synthetic route to 3-sulfobenzoic acid is through the hydrolysis of 3-(chlorosulfonyl)benzoic acid. This precursor can be synthesized by reacting benzoyl chloride with chlorosulfonic acid. smolecule.com The subsequent hydrolysis is achieved by reacting 3-(chlorosulfonyl)benzoic acid with water. smolecule.comnih.gov

A known process involves heating 3-(chlorosulfonyl)benzoic acid with a tenfold quantity of water. google.com While this successfully yields the desired acid, the process requires distilling off large volumes of water, resulting in the formation of a syrup. google.comgoogleapis.com This syrupy product can be difficult to handle and may require repeated steps of adding fresh water and redistilling to achieve a purer form, which is energy-intensive and challenging to implement on an industrial scale. googleapis.com A more advanced method involves mixing the chlorosulfonyl precursor with water and a water-immiscible solvent to facilitate a cleaner reaction and easier product isolation. google.com

Salt Formation and Purification Techniques

Once 3-sulfobenzoic acid is synthesized, it must be converted to its sodium salt and purified. The efficiency of these steps is paramount for the final product quality.

The conversion of 3-sulfobenzoic acid to Sodium 3-sulfobenzoate is a straightforward acid-base neutralization. In one method, after the hydrolysis of 3-(chlorosulfonyl)benzoic acid in a water-immiscible solvent like chlorobenzene, the reaction mixture is cooled, and a 33% strength sodium hydroxide (B78521) solution is added dropwise to neutralize the acid. google.com

Another approach involves precipitating the salt from the sulfonation reaction mixture by adding sodium chloride. google.com However, this can lead to a product with a significant sodium chloride content, sometimes yielding a product that is only 75% pure Sodium 3-sulfobenzoate. google.com To improve purity, a process involving rinsing the filtered product with a cold, dilute sodium chloride solution has been developed. google.com

Table 2: Neutralization of 3-Sulfobenzoic Acid

MethodReagentsResulting PurityReference
Neutralization after hydrolysis3-Sulfobenzoic acid, 33% Sodium Hydroxide Solution97.3% google.com
Precipitation from sulfonation mixReaction mixture, Sodium Chloride~75% (before improved rinsing) google.com

A significant process optimization for both the synthesis and purification of 3-sulfobenzoic acid and its sodium salt is the use of azeotropic distillation. google.com This technique is particularly effective for removing water from the reaction mixture, driving the hydrolysis of 3-(chlorosulfonyl)benzoic acid to completion and then removing the water introduced during neutralization. google.comgoogleapis.com

The process involves mixing 3-(chlorosulfonyl)benzoic acid with water and a water-immiscible solvent, such as xylene or chlorobenzene, in which 3-sulfobenzoic acid is sparingly soluble or insoluble. google.com The mixture is heated, and water is removed azeotropically. google.com This method avoids the formation of a difficult-to-handle syrup and results in the precipitation of crystalline 3-sulfobenzoic acid. googleapis.com The process is highly efficient, leading to yields greater than 94% and purities exceeding 97%. google.comgoogleapis.com

After the initial hydrolysis and removal of water, the resulting suspension of 3-sulfobenzoic acid can be neutralized with sodium hydroxide solution. Subsequently, a second azeotropic distillation is performed to remove the water added with the base, yielding highly pure Sodium 3-sulfobenzoate. google.comgoogleapis.com This process significantly reduces the amount of effluent compared to older methods and produces a chloride-free product. google.com

Table 3: Purification via Azeotropic Distillation

StepSolventProcedurePurityYieldReference
Hydrolysis of PrecursorXylene or ChlorobenzeneAzeotropic removal of water from the reaction of 3-(chlorosulfonyl)benzoic acid and water.>97% (for 3-sulfobenzoic acid)>94% (for 3-sulfobenzoic acid) google.comgoogleapis.com
Salt FormationXylene or ChlorobenzeneAddition of NaOH solution followed by azeotropic removal of water.>97% (for Sodium 3-sulfobenzoate)>93% (for Sodium 3-sulfobenzoate) google.comgoogleapis.com

Crystallization and Isolation Strategies

The effective isolation and purification of sodium 3-sulfobenzoate are critical steps in its manufacturing process, directly impacting the final product's purity and yield. The primary method for purification is crystallization, which leverages the differential solubility of the target compound and its impurities in a given solvent system.

Following the sulfonation of benzoic acid and subsequent neutralization, the crude sodium 3-sulfobenzoate solution often contains unreacted starting materials, isomeric byproducts, and inorganic salts. A common strategy to isolate the product involves precipitation from the reaction mixture. One patented method describes the precipitation of the m-sulfobenzoic acid alkali metal salt by treating the sulfonation solution with an alkali metal chloride salt at a temperature below 12°C. google.com The resulting precipitate is then filtered to form a wet cake, which is subsequently washed with a cold rinse solution containing 3-10% of an alkali metal chloride salt. google.com This process is designed to minimize the loss of the desired product, which has some solubility in the wash liquid, while effectively removing impurities. google.com Historically, saturated salt solutions were used for both "salting out" and washing, but this often led to high sodium chloride contamination in the final product. google.com

Azeotropic distillation is another advanced technique employed for the isolation of 3-sulfobenzoic acid before its conversion to the sodium salt. This process involves mixing the aqueous solution of 3-sulfobenzoic acid with a water-immiscible solvent, such as toluene, xylene, or chlorobenzene, in which the acid is sparingly soluble. google.com By heating the mixture, water is removed as an azeotrope with the solvent. google.com Once the water is removed, the anhydrous 3-sulfobenzoic acid crystallizes out of the solvent upon cooling to room temperature or between 5°C and 40°C. google.com The crystallized acid can then be separated by filtration or centrifugation and dried. google.com This method is advantageous as it can produce 3-sulfobenzoic acid with a purity of over 97%. google.com The isolated acid can then be neutralized with sodium hydroxide to form the sodium salt. google.com

Recrystallization from ethanol/water mixtures is also a viable method for purifying sodium 3-sulfobenzoate. This technique involves dissolving the crude product in a hot solvent mixture and then allowing it to cool, causing the purified product to crystallize out while impurities remain in the solution. The purified crystals are then typically dried under a vacuum.

The table below summarizes the key parameters for different crystallization and isolation strategies for sodium 3-sulfobenzoic acid.

StrategyKey StepsSolvents/ReagentsTemperaturePurity/Yield
Precipitation with Salt 1. Treat sulfonation solution with alkali metal chloride. 2. Cool to induce precipitation. 3. Filter to form a wet cake. 4. Wash with cold alkali metal chloride solution.Alkali metal chloride (e.g., NaCl)< 12°C for precipitationReduces high salt contamination compared to older methods. google.com
Azeotropic Distillation 1. Mix aqueous 3-sulfobenzoic acid with a water-immiscible solvent. 2. Heat to remove water azeotropically. 3. Cool to crystallize the acid. 4. Separate and dry the acid. 5. Neutralize with NaOH.Toluene, Xylene, Chlorobenzene google.comHeating for distillation, 5-40°C for crystallization google.comPurity >97% for the acid. google.com
Recrystallization 1. Dissolve crude sodium 3-sulfobenzoate in a hot solvent mixture. 2. Cool to allow crystallization. 3. Filter and dry the purified product.Ethanol/WaterHot for dissolution, cool for crystallizationEffective for removing soluble impurities.

Comparative Analysis of Synthetic Pathways

The industrial production of sodium 3-sulfobenzoate primarily relies on the sulfonation of benzoic acid. However, different sulfonating agents and process conditions can be employed, leading to variations in reaction efficiency, yield, and environmental impact.

The classical method for synthesizing 3-sulfobenzoic acid involves the reaction of benzoic acid with oleum (fuming sulfuric acid) at elevated temperatures. A process described in a U.S. patent involves reacting benzoic acid with oleum at 130°C. google.com This is followed by the addition of a concentrated aqueous sodium chloride solution to precipitate the sodium salt. google.com While effective, this method can result in a product with only about 75% purity due to high sodium chloride content. google.com

An improved process involves the hydrolysis of 3-(chlorosulfonyl)benzoic acid. This intermediate can be prepared by reacting benzoic acid with chlorosulfonic acid. The subsequent hydrolysis, followed by azeotropic distillation to remove water and then neutralization with sodium hydroxide, can lead to yields of sodium 3-sulfobenzoate greater than 94% with a purity of over 98%. google.comgoogleapis.com For example, one variation of this process reports a yield of 94.3% with a purity of 98.3%. google.com Another example using a similar methodology achieved a yield of 93.3% with a purity of 97.3%. google.com

The use of sulfur trioxide (SO₃) as the sulfonating agent offers a more direct and faster alternative to oleum. scispace.com The reaction with SO₃ is stoichiometric and rapid, often completed in seconds or minutes, which significantly reduces the reaction time compared to the hours required for oleum-based processes. scispace.com This method also avoids the formation of large amounts of spent sulfuric acid. scispace.com

More recent "green" approaches have explored the use of sodium bisulfite (NaHSO₃) in the presence of reusable solid acid catalysts like silica-supported perchloric acid (SiO₂/HClO₄) or potassium bisulfate (SiO₂/KHSO₄). researchgate.netajgreenchem.com These reactions can be significantly accelerated using microwave irradiation, reducing reaction times from hours to minutes and increasing product yields. researchgate.netajgreenchem.com

The following table provides a comparative overview of the efficiency and yield for different synthetic pathways to this compound.

Synthetic PathwaySulfonating AgentKey ConditionsReaction TimeYieldPurity
Oleum Sulfonation Oleum130°C, followed by NaCl precipitation google.com~1 hour at 130°C google.comNot specified, but purity is low.~75% google.com
Hydrolysis of 3-(Chlorosulfonyl)benzoic acid Chlorosulfonic acid (to form intermediate)Hydrolysis, azeotropic distillation, neutralization google.comNot specified>94% google.com>97% google.com
Sulfur Trioxide (SO₃) Sulfonation Sulfur TrioxideGaseous SO₃ with a diluent scispace.comSeconds to minutes scispace.comHigh (stoichiometric reaction) scispace.comHigh, with fewer byproducts. scispace.com
Green Synthesis with NaHSO₃ Sodium BisulfiteSiO₂/KHSO₄ catalyst, microwave irradiation researchgate.netajgreenchem.com3-5 minutes researchgate.netajgreenchem.comVery good yields researchgate.netajgreenchem.comNot specified

The environmental footprint of chemical manufacturing is a growing concern, and the synthesis of sodium 3-sulfobenzoate is no exception. The choice of synthetic pathway has significant implications for waste generation and resource utilization.

The traditional oleum sulfonation process generates a substantial amount of dilute sulfuric acid contaminated with sodium chloride, which is challenging and costly to dispose of or regenerate. google.comchemithon.com This waste stream represents a significant environmental liability for the process. google.com

The pathway involving the hydrolysis of 3-(chlorosulfonyl)benzoic acid offers a notable environmental advantage. The water separated during the azeotropic distillation step can be recycled and reused for the hydrolysis of the starting material, which significantly reduces the volume of wastewater produced. google.com This process avoids the generation of large quantities of dilute acid containing sodium chloride. google.com

The use of sulfur trioxide (SO₃) is considered a greener alternative to oleum. scispace.com Since the reaction is stoichiometric, it theoretically produces no waste byproducts, eliminating the issue of spent acid disposal. scispace.com This leads to a more atom-economical process. However, the reaction is highly exothermic and requires careful control to prevent side reactions and charring. scispace.com

Modern green chemistry approaches aim to further minimize environmental impact. The use of reusable solid acid catalysts, such as silica-supported perchloric acid or potassium bisulfate, with sodium bisulfite as the sulfonating agent, represents a significant step forward. researchgate.netajgreenchem.com These catalysts can be recovered and reused multiple times, reducing waste. researchgate.net Furthermore, conducting these reactions under solvent-free conditions, often facilitated by microwave irradiation, eliminates the need for volatile and often hazardous organic solvents. researchgate.netajgreenchem.com

The table below compares the environmental impact of different manufacturing processes for this compound.

Manufacturing ProcessKey Environmental ConsiderationsWaste ProductsGreen Chemistry Principles
Oleum Sulfonation High volume of acidic, saline wastewater. google.comDilute sulfuric acid contaminated with sodium chloride. google.comPoor atom economy, significant waste generation.
Hydrolysis of 3-(Chlorosulfonyl)benzoic acid Water can be recycled, reducing effluent. google.comReduced volume of aqueous waste compared to the oleum process. google.comWaste reduction through process water recycling.
Sulfur Trioxide (SO₃) Sulfonation Stoichiometric reaction with no theoretical byproducts. scispace.comMinimal, if any, spent acid. scispace.comHigh atom economy, prevention of waste.
Green Synthesis with NaHSO₃ Use of reusable catalysts and solvent-free conditions. researchgate.netajgreenchem.comMinimal waste, as the catalyst is recycled. researchgate.netUse of catalysts, designing for energy efficiency (microwaves), use of safer solvents and auxiliaries (or their elimination).

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Mechanisms on the Benzoic Acid Ring

Electrophilic aromatic substitution (SEAr) on an already substituted benzene (B151609) ring is heavily influenced by the electronic properties of the existing substituent. chemistrytalk.org In the case of benzoic acid, the carboxyl group plays a decisive role in both the reaction rate and the position of the incoming electrophile.

The carboxyl group (-COOH) is an electron-withdrawing group (EWG) due to the electronegativity of its oxygen atoms and its ability to participate in resonance. patsnap.comsaskoer.ca This withdrawal of electron density from the benzene ring has two major consequences:

Deactivation of the Ring : By reducing the electron density of the aromatic ring, the carboxyl group makes it less nucleophilic and therefore less reactive towards electrophiles compared to benzene itself. saskoer.caulethbridge.ca Such groups are termed "deactivating groups". chemistrytalk.org

Meta-Direction : The carboxyl group directs incoming electrophiles to the meta position. This regioselectivity can be explained by examining the stability of the resonance structures of the carbocation intermediate (the arenium ion or sigma complex) that is formed during the reaction. ulethbridge.ca When the electrophile attacks at the ortho or para positions, one of the resulting resonance structures places the positive charge on the carbon atom directly attached to the electron-withdrawing carboxyl group. This is a highly destabilized arrangement. In contrast, attack at the meta position ensures that the positive charge is never located adjacent to the carboxyl group, resulting in a more stable intermediate compared to the ortho or para-attack intermediates. ulethbridge.ca Therefore, the transition state leading to the meta product is lower in energy, and the meta-substituted product is formed preferentially. youtube.com

Substituent PropertyEffect on Benzoic Acid Ring
Group Type Electron-Withdrawing Group (EWG), Deactivating Group chemistrytalk.orgpatsnap.com
Reactivity Decreases the rate of electrophilic aromatic substitution ulethbridge.ca
Regioselectivity Directs incoming electrophiles to the meta position (meta-director) ulethbridge.cayoutube.com

This interactive table summarizes the directing effects of the carboxyl group on the benzoic acid ring.

The sulfonation of benzoic acid is a classic example of an electrophilic aromatic substitution reaction where sulfur trioxide (SO₃) acts as the electrophile. libretexts.orgaakash.ac.in The reaction typically involves heating benzoic acid with fuming sulfuric acid (oleum), which is a solution of SO₃ in concentrated sulfuric acid, to produce 3-sulfobenzoic acid. libretexts.orgchemguide.co.uklibretexts.org

The mechanism proceeds in several steps:

Generation of the Electrophile : In concentrated or fuming sulfuric acid, sulfur trioxide is present and is a potent electrophile due to the highly polarized S-O bonds, which leave the sulfur atom with a significant partial positive charge. chemguide.co.uklibretexts.org

Nucleophilic Attack : The π-electron system of the benzoic acid ring attacks the electrophilic sulfur atom of SO₃. This is the rate-determining step. aakash.ac.in

Formation of the Sigma Complex : This attack forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. As dictated by the carboxyl group, the attack occurs at the meta position. uci.edu

Deprotonation : A base (such as HSO₄⁻) removes a proton from the carbon atom that formed the new C-S bond, restoring the aromaticity of the ring and yielding the final product, 3-sulfobenzoic acid. aakash.ac.in

Notably, the sulfonation of aromatic rings is a reversible reaction. libretexts.org Heating the sulfonic acid in dilute aqueous acid can reverse the process, which has applications in synthetic strategy. libretexts.org

Nucleophilic Aromatic Substitution Processes

While the electron-rich benzene ring is generally unreactive towards nucleophiles, nucleophilic aromatic substitution (SₙAr) can occur under specific conditions, particularly when the ring is substituted with strong electron-withdrawing groups and contains a good leaving group. wikipedia.orgfishersci.fi

The sulfonate group (-SO₃⁻) can function as a leaving group in nucleophilic aromatic substitution reactions, although halides are more common. acsgcipr.orgmmcmodinagar.ac.in The SₙAr mechanism is an addition-elimination process:

Nucleophilic Addition : A strong nucleophile attacks the carbon atom bearing the sulfonate leaving group. This is possible because the aromatic ring is activated by electron-withdrawing substituents (like the carboxyl group and the sulfonate group itself), which can stabilize the resulting negative charge. wikipedia.orgfishersci.fi

Formation of Meisenheimer Complex : The addition of the nucleophile forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. mmcmodinagar.ac.in

Elimination of Leaving Group : The aromatic system is regenerated by the expulsion of the sulfonate group, a relatively stable anion, to yield the substitution product. mmcmodinagar.ac.in

The rate of SₙAr reactions is influenced by the nature of the leaving group and the presence of activating groups, typically positioned ortho or para to the site of substitution. mmcmodinagar.ac.in

A significant reaction of 3-sulfobenzoic acid is its conversion to 3-hydroxybenzoic acid. This transformation is achieved through alkali fusion, a process involving heating the sodium salt of 3-sulfobenzoic acid with a strong base like sodium hydroxide (B78521) at high temperatures (e.g., 200-300°C). google.com This reaction is a nucleophilic aromatic substitution where the hydroxide ion (OH⁻) is the nucleophile and the sulfonate group is the leaving group. google.com

The mechanism involves the attack of the hydroxide ion on the carbon atom bonded to the sulfonate group, followed by the elimination of the sulfite (B76179) ion. An acidic workup is then required to protonate the resulting phenoxide to form the final 3-hydroxybenzoic acid product.

ReactionReagentsConditionsMechanism
Hydroxy-substitution Sodium Hydroxide (NaOH)High Temperature (200-300°C), High Pressure google.comNucleophilic Aromatic Substitution (SₙAr)

This interactive table outlines the conditions for the conversion of 3-sulfobenzoic acid to 3-hydroxybenzoic acid.

Formation of Esters and Amides from Sulfobenzoic Acid Moieties

The carboxylic acid functionality of 3-sulfobenzoic acid can undergo standard derivatization reactions, such as esterification and amidation, independently of the sulfonate group. solubilityofthings.com

Ester Formation : 3-Sulfobenzoic acid can be converted to its corresponding esters through reaction with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction, known as Fischer esterification, involves the protonation of the carboxyl group, nucleophilic attack by the alcohol, and subsequent elimination of a water molecule. For instance, reacting 3-sulfobenzoic acid with methanol (B129727) would yield methyl 3-sulfobenzoate. rasayanjournal.co.in

Amide Formation : The formation of amides from 3-sulfobenzoic acid involves reacting the carboxylic acid with ammonia (B1221849) or a primary or secondary amine. libretexts.org While direct reaction is possible, it often requires high temperatures to drive off the water molecule formed. A more common laboratory method involves first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride (e.g., using thionyl chloride), which then readily reacts with ammonia or an amine to form the corresponding amide, 3-sulfobenzamide. rasayanjournal.co.in

DerivativeReactantsGeneral Conditions
Ester Alcohol (e.g., Methanol, Ethanol)Acid Catalyst (e.g., H₂SO₄), Heat rasayanjournal.co.in
Amide Ammonia or AmineHeat, or via an activated derivative (e.g., acyl chloride) rasayanjournal.co.inlibretexts.org

This interactive table summarizes the formation of esters and amides from the carboxylic acid group of 3-sulfobenzoic acid.

Coordination Chemistry and Complexation Behavior of 3-Sulfobenzoate

The 3-sulfobenzoate anion, derived from 3-sulfobenzoic acid, has garnered significant interest in the field of coordination chemistry and crystal engineering. Its unique structural features, possessing both a carboxylate and a sulfonate group, allow it to function as a versatile multitopic ligand, leading to the formation of a diverse array of metallo-supramolecular architectures with interesting properties.

Ligand Properties of Sulfobenzoate Anions

The 3-sulfobenzoate (3-sb) anion is a versatile ligand capable of coordinating to metal ions in various modes. rsc.orgrsc.org This versatility stems from the presence of two distinct functional groups: the "hard" carboxylate group and the "softer" sulfonate group. The disparate relative positions of these groups on the benzene ring influence the resulting dimensionality and network structures of the coordination polymers. rsc.org The coordination can occur through the carboxylate oxygen atoms, the sulfonate oxygen atoms, or a combination of both, leading to monodentate, bidentate (chelating or bridging), and even higher denticity coordination.

The 3-sulfobenzoate ligand has been shown to exhibit a range of coordination modes, including bridging between metal centers to form one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) frameworks. rsc.orgresearchgate.net For instance, in a silver(I) coordination polymer, the 3-sb²⁻ ligand was observed to bridge Ag₁ and Ag₂ ions through its carboxyl and sulfonate groups. rsc.org In another example involving silver complexes with N-donor ligands, the 3-sb ligand displayed a μ₄-κ¹(O₁,O₂-Ag):κ¹(O₃,O₅-Na) trans-trans coordination mode, highlighting its ability to bridge multiple metal centers simultaneously. daneshyari.comisc.ac

The flexibility of the 3-sulfobenzoate ligand is also evident in its ability to act as a counter-ion in some complexes, where it is not directly coordinated to the metal center but participates in stabilizing the crystal structure through hydrogen bonding. researchgate.netrsc.org The interplay between the coordinating ability of the sulfobenzoate anion and other ligands present in the system can lead to a variety of network structures. rsc.org

Synthesis and Structural Characterization of Metal-Sulfobenzoate Complexes (e.g., Lanthanides, Silver)

The synthesis of metal-sulfobenzoate complexes is often achieved through hydrothermal methods or slow evaporation of solutions containing the metal salt and sodium 3-sulfobenzoate. nih.govscispace.com These methods facilitate the self-assembly of the components into crystalline coordination polymers.

Lanthanide Complexes:

Hydrothermal synthesis has been successfully employed to create porous lanthanide-organic frameworks. nih.gov For example, a series of isomorphous 3D coordination frameworks with the general formula [Ln₄(OH)₄(3-SBA)₄(H₂O)₄]·nH₂O (where Ln = Eu(III), Gd(III), Tb(III); 3-SBA = 3-sulfobenzoate) have been prepared. nih.gov In these structures, cubane-like [Ln₄(OH)₄]⁸⁺ clusters act as 12-connected nodes, which are linked by the 3-connected 3-SBA ligands. nih.gov

In the presence of cucurbit researchgate.neturil (CB6), lanthanide complexes with 3-sulfobenzoate have also been synthesized. acs.orgsigmaaldrich.com In the isomorphous complexes {[Ln(3-SBH)(H₂O)₄]₂CB6}·4NO₃ (Ln = Ce, Nd), the 3-sulfobenzoate ligand, in its protonated form (3-SBH⁻), coordinates to the lanthanide ion only through the monodentate sulfonate group. acs.org

Silver Complexes:

A variety of silver(I) coordination polymers incorporating 3-sulfobenzoate have been synthesized and structurally characterized. rsc.orgdaneshyari.comisc.ac The structural diversity of these complexes is often influenced by the presence of ancillary N-donor ligands. For instance, four different coordination polymers were obtained by reacting Ag(I) with 3-sulfobenzoate in the presence of ligands like 2-aminopyridine (B139424) (apy), 4,4'-bipyridine (B149096) (bipy), and 1,2-bis(4-pyridyl)ethylene (bpe). daneshyari.comisc.ac The resulting structures ranged from 1D polymers to 3D architectures. daneshyari.comisc.ac

In the complex {[Ag₂(bpmb)₂(3-sb)]·4H₂O}n (where bpmb is 1,4-bis(pyrazolyl-methyl)-benzene), the 3-sb²⁻ ligand bridges Ag₁ and Ag₂ ions through its carboxyl and sulfonate groups. rsc.org Another complex, {[Ag₄(hmt)₂(3-sb)₂(H₂O)₂]·2H₂O}n (where hmt is hexamethylenetetramine), forms a 3D coordination network with novel topology, where Ag-Ag bonds play a crucial role. rsc.org

Examples of Metal-3-Sulfobenzoate Complexes
Complex FormulaMetal IonAncillary LigandsDimensionalitySynthesis MethodReference
[Ln₄(OH)₄(3-SBA)₄(H₂O)₄]·nH₂OEu(III), Gd(III), Tb(III)None3DHydrothermal nih.gov
{[Ln(3-SBH)(H₂O)₄]₂CB6}·4NO₃Ce(III), Nd(III)Cucurbit researchgate.neturil (CB6)1DHydrothermal acs.org
[Ag₂Na₂(3-sb)₂(H₂O)₇]nAg(I), Na(I)None3DEvaporation daneshyari.comisc.ac
{Ag₂(3-sb)(apy)}nAg(I)2-aminopyridine (apy)2DEvaporation daneshyari.comisc.ac
{[Ag₂(bpmb)₂(3-sb)]·4H₂O}nAg(I)1,4-bis(pyrazolyl-methyl)-benzene (bpmb)Not specifiedNot specified rsc.org
{[Ag₄(hmt)₂(3-sb)₂(H₂O)₂]·2H₂O}nAg(I)Hexamethylenetetramine (hmt)3DSelf-assembly rsc.org

Ionic Interactions and Hydrogen Bonding in Supramolecular Assemblies

Ionic interactions and hydrogen bonding play a critical role in the construction and stabilization of the supramolecular architectures of metal-sulfobenzoate complexes. rsc.orgdaneshyari.comisc.acrsc.orgethernet.edu.et These non-covalent interactions often dictate the final packing of the coordination polymers, extending their dimensionality and influencing their physical properties.

In many metal-sulfobenzoate complexes, extensive hydrogen bonding networks are observed, involving coordinated water molecules, lattice water molecules, and the functional groups of the sulfobenzoate ligand. researchgate.netmdpi.com These hydrogen bonds can link individual coordination polymer chains or layers into higher-dimensional supramolecular structures. researchgate.netrsc.org For example, in a series of silver(I)-3-sulfobenzoate complexes, hydrogen bonds were found to provide additional assembly forces, resulting in 3D hydrogen-bonding networks from 1D or 2D coordination polymers. daneshyari.comisc.ac

The presence of both carboxylate and sulfonate groups in the 3-sulfobenzoate ligand provides multiple sites for hydrogen bond donation and acceptance. acs.org This, combined with the potential for π-π stacking and other weak interactions, allows for the formation of complex and robust supramolecular assemblies. daneshyari.comrsc.org The interplay of these weak interactions is crucial for understanding the relationship between the structure and properties of these materials. isc.ac

Structural Characterization and Advanced Analytical Techniques

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of Sodium 3-sulfobenzoate, offering detailed insights into its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms within the Sodium 3-sulfobenzoate molecule. Both ¹H and ¹³C NMR spectra provide unique fingerprints of the compound's structure.

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms attached to the aromatic ring. A known ¹H NMR spectrum for m-sulfobenzoic acid, monosodium salt has been recorded on a Varian CFT-20 instrument nih.gov. The aromatic protons typically appear as a complex multiplet pattern in the downfield region, characteristic of a substituted benzene (B151609) ring.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number and type of carbon atoms. Key resonances would include those for the carboxyl carbon, the aromatic carbons directly attached to the carboxyl and sulfonate groups, and the other aromatic carbons, each with a distinct chemical shift due to the electronic effects of the substituents rsc.org.

Table 1: Predicted NMR Data for Sodium 3-sulfobenzoate

Nucleus Predicted Chemical Shift (ppm) Description
¹H 7.5 - 8.5 Aromatic Protons (multiplets)
¹³C 125 - 145 Aromatic Carbons

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in Sodium 3-sulfobenzoate by measuring the absorption of infrared radiation. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

Key characteristic absorption bands for Sodium 3-sulfobenzoate include:

Sulfonate Group (SO₃⁻) : Strong and characteristic stretching vibrations for the S=O bonds.

Carboxyl Group (COOH) : A strong absorption band from the C=O (carbonyl) stretch. The O-H stretch of the carboxylic acid is also prominent and often broad. In the salt form, the characteristic carboxylic peak around 1680 cm⁻¹ may shift researchgate.net.

Aromatic Ring : C-H stretching vibrations and C=C ring stretching vibrations are also observed nih.gov.

Table 2: Characteristic FTIR Absorption Bands for Sodium 3-sulfobenzoate

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 3000 - 2500 (broad)
Aromatic C-H Stretch 3100 - 3000
Carboxylic Acid C=O Stretch 1725 - 1680
Aromatic C=C Stretch 1600 - 1450

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state, including bond lengths, bond angles, and crystal packing.

While the crystal structure of the simple sodium salt (NaC₇H₅O₅S) is not detailed in the provided sources, related molecular salts have been analyzed. For instance, Sodium 3-sulfobenzoate has been used to prepare 4,4′-(ethene-1,2-diyl)dipyridinium bis(3-carboxybenzenesulfonate), a molecular salt with the formula C₁₂H₁₂N₂²⁺·2C₇H₅O₅S⁻ sigmaaldrich.com. In this structure, the dication is generated by crystallographic inversion symmetry . Such studies confirm the connectivity and conformation of the 3-carboxybenzenesulfonate anion within a crystal lattice. X-ray powder diffraction (XRPD) is a key technique used to characterize these crystalline materials scielo.br.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as solubility and stability nih.govnih.gov. The investigation into potential polymorphism of Sodium 3-sulfobenzoate would involve techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and FTIR spectroscopy to identify and characterize different crystalline forms under various conditions nih.govnih.gov. While polymorphism is a known phenomenon for related compounds like sodium benzoate, specific studies identifying different polymorphs, such as a triclinic crystal structure, for Sodium 3-sulfobenzoate are areas for further investigation nih.gov.

Chromatographic Separations and Mass Spectrometry

Chromatographic techniques are essential for separating Sodium 3-sulfobenzoic acid from mixtures and impurities, while mass spectrometry provides information on its molecular weight and structure.

High-Performance Liquid Chromatography (HPLC) is a common method for the analysis of 3-Sulfobenzoic acid. sielc.com

Method : A reverse-phase (RP) HPLC method can be utilized for separation. sielc.com

Columns : Columns such as Newcrom R1 or Newcrom C18 are suitable for this analysis. sielc.com

Mobile Phase : A typical mobile phase consists of a mixture of acetonitrile (MeCN), water, and an acid like phosphoric acid. sielc.com

For applications compatible with Mass Spectrometry (MS), the non-volatile phosphoric acid in the mobile phase must be replaced with a volatile acid, such as formic acid sielc.com. MS analysis can then be used to confirm the molecular weight of the compound. The monoisotopic mass of the parent 3-Sulfobenzoic acid is 201.99359446 Da nih.gov. Mass spectrometry would also reveal fragmentation patterns that can further confirm the molecular structure.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation and quantification of this compound. Various methods have been developed, often utilizing reversed-phase columns with aqueous-organic mobile phases. The separation is typically based on the polarity differences between the analyte and the stationary phase.

Methodologies for aromatic acids often employ C18 columns, which provide effective retention and separation. scispace.com The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer, like ammonium acetate or phosphate buffer, to control pH and improve peak shape. For instance, a method for determining benzoic acid uses an isocratic elution with a buffer, methanol, and water mixture (60:40 v/v) on a C18 column, with detection at 254 nm. scispace.com Another approach for separating aromatic acids like benzenesulfonic acid involves mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms to achieve better retention and separation, especially for highly hydrophilic and acidic compounds. helixchrom.com The elution can be controlled by adjusting the pH, ion concentration of the buffer, and the amount of organic solvent in the mobile phase. helixchrom.com

The table below summarizes typical conditions used in HPLC methods for the analysis of aromatic acids, which are applicable to this compound.

ParameterDescriptionExample
Stationary Phase C18 or Mixed-Mode (Reversed-Phase/Ion-Exchange) columns are commonly used for separating aromatic acids. scispace.comhelixchrom.comZorbax SB-Aq, 5 µm, 4.6 x 250 mm ekb.eg; Amaze TR Mixed-Mode Column. helixchrom.com
Mobile Phase A gradient or isocratic mixture of an organic solvent (e.g., Acetonitrile, Methanol) and a buffered aqueous solution (e.g., Ammonium Acetate, Triethylamine, Orthophosphoric acid). ekb.egAcetonitrile and 10 mM ammonium acetate (pH 3.8) mdpi.com; 0.1% triethylamine buffer (pH 4.0) and an Acetonitrile/Methanol/Water mixture. ekb.eg
Detection UV-Vis detection is common, with the wavelength set to an absorbance maximum of the analyte (e.g., ~205-255 nm). ekb.eghelixchrom.com Mass Spectrometry (MS) can also be coupled for higher selectivity. helixchrom.comUV at 205 nm ekb.eg; UV at 254 nm. scispace.com
Flow Rate Typically ranges from 0.4 mL/min to 1.0 mL/min depending on the column dimensions and desired separation time. scispace.commdpi.com0.6 mL/min helixchrom.com; 1.0 mL/min. scispace.com
Retention Time Varies based on specific conditions, but methods are often optimized for run times under 15 minutes. mcmaster.caBenzoic acid retention time of 1.7 ± 0.2 min has been reported under specific conditions.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Derivatized Analytes

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offers enhanced sensitivity and selectivity compared to HPLC-UV, making it suitable for trace-level analysis. For compounds that exhibit poor ionization efficiency or chromatographic retention, chemical derivatization is a powerful strategy to improve their analytical performance. nih.gov Derivatization can modify the analyte to introduce a readily ionizable group or a feature that enhances its interaction with the stationary phase.

For sulfonic acids, derivatization can be employed to facilitate analysis in either positive or negative ion modes. While specific derivatization methods for this compound are not extensively detailed, general strategies for acidic compounds are applicable. For example, charge-reversal derivatization can be used to improve detection in positive ion mode, which can increase sensitivity. nih.gov Another approach involves derivatizing the analyte to enhance its fragmentation in the mass spectrometer, leading to more specific and reliable quantification. nih.gov

A study on peptides utilized sulfonic acid derivatization to promote charge-site-initiated fragmentation, resulting in simplified mass spectra dominated by a single fragment ion series, which aids in sequencing. nih.gov Similarly, derivatizing this compound could be tailored to produce a specific, high-intensity fragment ion, ideal for quantification using Multiple Reaction Monitoring (MRM) mode in a tandem mass spectrometer. mdpi.commdpi.com

The table below outlines potential derivatization strategies applicable to analytes like this compound for UHPLC-MS/MS analysis.

Derivatization Agent ClassPurposeMechanismPotential Benefit for Sulfobenzoic Acid
Alkylating/Arylating Agents Increase hydrophobicity and volatility; introduce a UV-active or fluorescent tag.Reacts with the carboxylic acid or sulfonic acid group to form an ester.Improved retention on reversed-phase columns and enhanced detection sensitivity.
Charge-Reversal Reagents Introduce a permanent positive charge. nih.govReagents with a quaternary ammonium group react with the analyte's acidic functional groups. nih.govAllows for highly sensitive detection in positive ion ESI-MS, overcoming the typically poor ionization of acids in this mode. nih.gov
Fragmentation-Directing Agents Introduce a functional group that promotes specific and predictable fragmentation pathways. nih.govCovalent modification to create a labile bond or a charge-remote fragmentation site. nih.govGenerates a unique and intense product ion for highly selective and sensitive MRM-based quantification.

Ion Mobility Mass Spectrometry (IM-MS) for Regioisomer Differentiation

Distinguishing between regioisomers, such as 2-sulfobenzoic acid, 3-sulfobenzoic acid, and 4-sulfobenzoic acid, is a significant analytical challenge because they have identical masses and often exhibit similar chromatographic behavior. Ion Mobility Mass Spectrometry (IM-MS) is an advanced technique that separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation beyond chromatography and mass-to-charge ratio. nih.gov

Research has demonstrated that while the precursor anions of the sulfobenzoic acid isomers (m/z 201) are not easily differentiated by their arrival time distributions (ATDs) in traveling-wave ion mobility spectrometry, their product ions generated through fragmentation show distinct ATD profiles. nih.govstevens.eduresearchgate.net This allows for unambiguous identification of each isomer. nih.govstevens.edu

The fragmentation of the mass-selected m/z 201 precursor ions yields characteristic product ions for each isomer. nih.gov

Common Fragment: All three isomers produce a common ion at m/z 157, which corresponds to the loss of carbon dioxide (CO₂). nih.govstevens.edu

Para-isomer Specific Fragment: Only the para-isomer (4-sulfobenzoic acid) yields a unique product ion at m/z 137, resulting from the loss of sulfur dioxide (SO₂). nih.govstevens.edu The absence of this peak distinguishes the ortho- and meta-isomers.

Meta-isomer Specific Fragment: The meta-isomer (3-sulfobenzoic acid) is uniquely identified by a peak at m/z 81, which is attributed to the bisulfite anion (HSO₃⁻). nih.govstevens.edu This ion is believed to form from the direct elimination of a benzyne derivative from the precursor ion. nih.govstevens.eduresearchgate.net

This fragmentation-based IM-MS approach provides a rapid and definitive method for the structural elucidation of sulfobenzoic acid regioisomers. nih.govresearchgate.net

The following table summarizes the key findings for differentiating sulfobenzoic acid regioisomers using IM-MS. nih.govstevens.edu

IsomerPrecursor Ion (m/z)Key Product Ion (m/z)Neutral LossSignificance
ortho-, meta-, para-201157CO₂Common fragment for all three isomers.
para- (4-sulfobenzoic acid)201137SO₂Unique fragment, definitively identifies the para-isomer.
meta- (3-sulfobenzoic acid)20181 (HSO₃⁻)C₆H₄COUnique fragment, definitively identifies the meta-isomer.

Computational Chemistry and Theoretical Modeling

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the electronic structure of Sodium 3-sulfobenzoic acid. northwestern.edugoogle.com Methods like Density Functional Theory (DFT) are particularly useful for examining the effects of substituents on the aromatic ring. unamur.beicm.edu.pl In the case of the 3-sulfobenzoate anion, the presence of both a carboxylate group (-COO⁻) and a sulfonate group (-SO₃⁻) significantly influences the electron distribution within the benzene (B151609) ring.

Both groups are electron-withdrawing, which affects the molecule's reactivity and acidity. DFT calculations can be employed to determine various quantum chemical parameters. unamur.be For instance, calculations on a set of substituted benzoic acids have shown excellent correlations between computed parameters and experimental pKa values. unamur.be These parameters include atomic charges (e.g., Löwdin, Mulliken, AIM, and natural population analysis charges), the energy difference between the acid and its conjugate base, and bond indices. unamur.be

Studies on similar molecules, such as carbazole (B46965) derivatives, have utilized DFT to determine reorganization energies for charge transfer, providing insights into their potential as organic semiconductors. icm.edu.pl For 3-sulfobenzoic acid, theoretical calculations can elucidate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.com The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Table 1: Representative Quantum Chemical Parameters Calculated for Substituted Benzoic Acids using DFT Note: This table is illustrative and based on general findings for substituted benzoic acids, not specific to this compound.

Calculated ParameterSignificance
Natural Population Analysis (NPA) ChargesDescribes the electron distribution on atoms.
HOMO-LUMO Energy GapIndicates chemical reactivity and electronic excitation energy.
Deprotonation Enthalpy (ΔHprot)Correlates with the acidity (pKa) of the molecule. unamur.be
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide a detailed understanding of its conformational flexibility in different environments, such as in aqueous solution. researchgate.net The molecule's conformation is largely determined by the rotation around the single bonds connecting the carboxylate and sulfonate groups to the benzene ring.

The key dihedral angles to consider are:

The angle defining the orientation of the carboxylate group relative to the plane of the benzene ring.

The angle defining the orientation of the sulfonate group relative to the plane of the benzene ring.

MD simulations can map the potential energy surface associated with the rotation of these functional groups. researchgate.net By simulating the molecule's trajectory over nanoseconds or longer, researchers can identify the most stable, low-energy conformations and the energy barriers between them. nih.govmdpi.com This information is crucial for understanding how the molecule might interact with other molecules, such as receptors or solvent molecules. While specific MD studies on this compound are not widely published, the methodology is standard for analyzing the conformational behavior of similar small organic molecules. researchgate.netmdpi.com

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. For this compound, quantum chemical calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.netdergipark.org.tr

DFT and ab initio methods, such as Hartree-Fock (HF), can be used to calculate vibrational frequencies. researchgate.netiosrjournals.org These calculated frequencies can be correlated with experimental IR and Raman spectra to assign specific vibrational modes to the functional groups and the benzene ring of the molecule. dergipark.org.tr Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like Gauge-Including Atomic Orbital (GIAO). dergipark.org.tr Comparing these theoretical shifts with experimental data helps in the complete assignment of the NMR spectra. Studies on similar substituted benzoic acids have demonstrated good agreement between calculated and experimental spectral data. researchgate.netdergipark.org.tr

Theoretical chemistry can also be used to explore potential reaction pathways. For example, computational models can predict the intermediates and transition states involved in the synthesis of 3-sulfobenzoic acid, such as the sulfonation of benzoic acid. google.com By calculating the energy profile of a proposed reaction mechanism, it is possible to determine the most likely pathway and identify potential byproducts. researchgate.net

Ligand-Receptor Interaction Modeling (e.g., molecular docking for derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or nucleic acid. nih.govderpharmachemica.com This method is extensively used in drug discovery to screen for potential drug candidates. While this compound itself is a simple molecule, its derivatives, particularly those incorporating sulfonamide groups, have been the subject of such studies. researchgate.net

In a typical docking study, a library of ligands is computationally fitted into the binding site of a target receptor. nih.gov A scoring function is then used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. nih.gov These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. researchgate.netmdpi.com

For example, molecular docking studies on various benzoic acid derivatives have been performed to evaluate their potential as inhibitors for enzymes like the SARS-CoV-2 main protease. nih.gov Similarly, sulfonamide derivatives of benzoic acid have been docked against targets like Topoisomerase II to investigate their antimicrobial potential. researchgate.net These computational models provide valuable insights into the structure-activity relationships of these compounds and guide the design of more potent and selective derivatives. nih.govibmc.msk.ru

Table 2: Common Interactions Modeled in Ligand-Receptor Docking Studies

Interaction TypeDescriptionRelevant Functional Groups
Hydrogen BondingAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.-COOH, -SO₃H, Amide groups
Hydrophobic InteractionsThe tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules.Benzene ring
Electrostatic/Ionic InteractionsAttractive or repulsive forces between charged molecular entities.-COO⁻, -SO₃⁻, Charged amino acid residues
Van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.All atoms in the molecule

Environmental Fate and Degradation Pathways

Oxidative Degradation Processes

Oxidative degradation, particularly through advanced oxidation processes (AOPs), represents a significant pathway for the transformation of aromatic sulfonic acids in the environment. These processes rely on the generation of highly reactive oxygen species that can break down complex organic molecules.

Advanced Oxidation Processes (AOPs) are effective in degrading recalcitrant organic pollutants, including benzene (B151609) sulfonic acid derivatives. These methods generate highly reactive radicals, such as hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) radicals, which initiate the degradation process. frontiersin.orgfrontiersin.org The primary mechanism of degradation by sulfate radicals is electron transfer, which is particularly effective for aromatic compounds. frontiersin.org

Common AOPs include ozonation and Fenton-like reactions. Ozonation involves the use of ozone (O₃), which can directly react with organic molecules or decompose to form hydroxyl radicals. researchgate.netoxidationtech.com The reaction of ozone with aromatic compounds can lead to the hydroxylation of the aromatic ring and the formation of various intermediates. researchgate.net Fenton and photo-Fenton processes, which utilize hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺), are also highly effective. The photo-Fenton process is enhanced by UV light, which accelerates the regeneration of Fe²⁺ and the production of hydroxyl radicals. scielo.brscielo.br

The efficiency of these processes can be influenced by factors such as pH, temperature, and the presence of other substances in the water matrix. nih.gov For instance, the degradation of some benzoic acid derivatives via Fenton-like oxidation is significantly more effective at lower pH values.

The oxidative degradation of benzene sulfonic acid derivatives proceeds through a series of intermediate products before complete mineralization to carbon dioxide and water. The initial attack by hydroxyl radicals often leads to the hydroxylation of the aromatic ring. For example, the ozonation of benzoic acid can produce intermediates such as salicylic (B10762653) acid, phenol, 2,3-dihydroxybenzoic acid, and 1,2-dihydroxybenzene before the ring is cleaved to form smaller organic acids like maleic acid, oxalic acid, and acetic acid. researchgate.net

Similarly, in the degradation of other substituted benzoic acids, hydroxylated derivatives are common initial products. scielo.brscielo.br The specific intermediates formed depend on the position of the substituents on the benzene ring and the specific AOP employed. For instance, the degradation of 2-hydroxybenzoic acid through Fenton and H₂O₂/UV processes primarily yields 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid. scielo.br While specific studies on Sodium 3-sulfobenzoic acid are limited, it is anticipated that its oxidative degradation would follow similar pathways, leading to the formation of hydroxylated sulfobenzoic acids and subsequent ring-opening products.

Table 1: Examples of Intermediates in the Oxidative Degradation of Benzoic Acid Derivatives
Parent CompoundOxidation ProcessKey Intermediates
Benzoic AcidOzonationSalicylic acid, Phenol, 2,3-dihydroxybenzoic acid, Maleic acid, Oxalic acid researchgate.net
2-Hydroxybenzoic AcidFenton/H₂O₂/UV2,3-dihydroxybenzoic acid, 2,5-dihydroxybenzoic acid scielo.br

Microbial Biodegradation Studies

Microorganisms play a crucial role in the natural attenuation of organic pollutants. The biodegradation of aromatic compounds, including those structurally related to this compound, has been the subject of numerous studies.

The microbial degradation of aromatic compounds typically involves initial enzymatic modifications of the substituent groups, followed by hydroxylation of the aromatic ring and subsequent ring cleavage. For sulfonated aromatic compounds, the initial step can be the removal of the sulfonate group, often catalyzed by desulfonating enzymes.

Bacteria from the genera Pseudomonas and Comamonas are well-known for their ability to degrade a wide variety of aromatic compounds. nih.govnih.govmdpi.commdpi.com For instance, some Pseudomonas species degrade benzoic acid through the ortho-cleavage pathway, with key intermediates including catechol. nih.gov Comamonas testosteroni is capable of metabolizing various aromatic compounds, often converting them to central intermediates like protocatechuate (PCA) before ring cleavage. nih.govmdpi.com The degradation of PCA in Comamonas can proceed via the 4,5-cleavage pathway, leading to intermediates such as 4-carboxy-2-hydroxymuconate-6-semialdehyde (CHMS) and 2-pyrone-4,6-dicarboxylate (PDC), which are then funneled into the central carbon metabolism. mdpi.com

While direct studies on the metabolic pathways for this compound are not extensively documented, it is plausible that its biodegradation would proceed through similar intermediates, such as sulfocatechols or protocatechuate, following initial desulfonation or hydroxylation reactions.

Environmental studies on the transformation of related compounds indicate that complete mineralization is possible under favorable conditions. The ability of microbial consortia to completely break down aromatic pollutants is a key aspect of bioremediation. For example, Pseudomonas stutzeri has been shown to degrade multiple sulfonamide antibiotics, with degradation rates exceeding 90% under optimal conditions. nih.gov The degradation pathways in this case involve hydroxylation, C-N bond cleavage, and SO₂ release. nih.gov

Similarly, Pseudomonas sp. has been identified as capable of degrading benzoic acid, with over 97% degradation of an 800 mg/L solution within 24 hours. nih.gov The degradation products were found to be non-toxic, highlighting the potential for bioremediation. nih.gov The complete mineralization of this compound in the environment would likely depend on the presence of microbial communities with the necessary enzymatic machinery to carry out the complete degradation pathway, including the cleavage of the aromatic ring and the assimilation of the resulting carbon fragments.

Table 2: Microbial Genera Involved in the Degradation of Aromatic Compounds
Microbial GenusAromatic Compound DegradedKey Metabolic Pathway/Intermediate
PseudomonasBenzoic Acid, SulfonamidesOrtho-cleavage, Catechol nih.govnih.gov
Comamonas4-hydroxybenzoate, Vanillate, Terephthalate4,5-cleavage, Protocatechuate nih.govmdpi.com

Photolytic Degradation Mechanisms in Aquatic Systems

Photolytic degradation, or photolysis, is an abiotic process initiated by the absorption of light, which can lead to the transformation of chemical compounds. In aquatic environments, both direct and indirect photolysis can contribute to the degradation of organic pollutants.

Direct photolysis occurs when a molecule absorbs light energy, leading to its excitation and subsequent chemical reaction. The rate and extent of direct photolysis depend on the compound's absorption spectrum and its quantum yield (the efficiency of the photochemical process). For many aromatic compounds, direct photolysis can be a significant degradation pathway, particularly under UV irradiation. nih.govresearchgate.netresearchgate.net

Indirect photolysis involves the reaction of the target compound with photochemically generated reactive species in the water, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and hydrated electrons. researchgate.net These reactive species are often formed from the irradiation of dissolved organic matter (DOM) or other photosensitizers present in natural waters. researchgate.net The reaction with hydroxyl radicals is often a major pathway for the degradation of organic UV filters and other aromatic compounds in aquatic environments. researchgate.net

The photodegradation of sulfonated and benzoic acid derivatives is influenced by factors such as pH and the presence of dissolved organic matter. For instance, the photodegradation of some sulfonamides is faster for the neutral species compared to the anionic species. nih.gov The presence of humic acids, a component of DOM, can have a complex effect, sometimes inhibiting degradation through light screening and radical scavenging, and at other times enhancing it through photosensitization. researchgate.net

While specific photolytic degradation studies for this compound are limited, its aromatic structure with a sulfonic acid group suggests it would be susceptible to indirect photolysis via reaction with hydroxyl radicals. The presence of the carboxyl and sulfonate groups will influence its light absorption properties and reactivity towards photochemically generated species. The degradation is likely to proceed through hydroxylation of the aromatic ring, similar to other benzoic acid derivatives, eventually leading to ring cleavage and mineralization. nih.gov

Derivatives Synthesis and Functional Materials Development

Synthesis of Ionic Liquids based on Sulfobenzoate Anions

Ionic liquids (ILs) are salts with melting points below 100°C, and their properties can be finely tuned by modifying the cation and anion. The sulfobenzoate anion, derived from sodium 3-sulfobenzoic acid, has been utilized in the synthesis of novel ionic liquids. A notable example is the synthesis of 1-hexyl-3-propanenitrileimidazolium sulfobenzoate. While specific synthesis details for this exact compound are proprietary, the general synthesis of such ionic liquids involves a metathesis reaction.

In a typical procedure, sodium 3-sulfobenzoate is reacted with a halide salt of the desired cation (in this case, 1-hexyl-3-propanenitrileimidazolium halide) in a suitable solvent. The reaction proceeds via an ion exchange, leading to the formation of the desired ionic liquid and a sodium halide salt, which can be removed by filtration. The final ionic liquid is then purified to remove any remaining starting materials or byproducts. The properties of the resulting ionic liquid are influenced by the structure of both the cation and the sulfobenzoate anion.

Table 1: Representative Ionic Liquid based on Sulfobenzoate Anion

CationAnionResulting Ionic Liquid
1-hexyl-3-propanenitrileimidazolium3-Sulfobenzoate1-hexyl-3-propanenitrileimidazolium sulfobenzoate

Design and Synthesis of 3-Sulfonamido Benzoic Acid Derivatives

3-Sulfonamido benzoic acid derivatives are a class of compounds with potential applications in medicinal chemistry and materials science. The synthesis of these derivatives from this compound typically involves a two-step process. First, the sodium sulfonate group is converted into a more reactive sulfonyl chloride. This is often achieved by reacting sodium 3-sulfobenzoate with a chlorinating agent like thionyl chloride or phosphorus pentachloride.

The resulting 3-(chlorosulfonyl)benzoic acid is then reacted with a primary or secondary amine to form the corresponding sulfonamide. This reaction is a nucleophilic acyl substitution at the sulfur atom, where the amine displaces the chloride ion. The carboxylic acid group on the benzene (B151609) ring can be protected during this sequence if necessary, and then deprotected to yield the final 3-sulfonamido benzoic acid derivative. The diversity of commercially available amines allows for the synthesis of a wide array of sulfonamide derivatives with varying properties.

Development of Functional Polymeric Materials

This compound serves as a valuable monomer in the synthesis of functional polymers, particularly those requiring improved dyeability, hydrophilicity, and ion-exchange capabilities.

The presence of both a carboxylic acid and a sulfonic acid group (or its salt) allows this compound to be incorporated into various polymer backbones. For instance, it can be used as a comonomer in the synthesis of polyesters and polyamides (nylons). The sulfonic acid group, typically in its salt form, acts as a dye site, enhancing the affinity of the polymer fibers for cationic dyes.

In the context of polyimides, a class of high-performance polymers known for their thermal stability, chemical resistance, and mechanical strength, sulfonated monomers are crucial for introducing specific functionalities. While direct polymerization with this compound can be challenging, it is often converted into a more reactive derivative, such as a diamine or a dianhydride containing the sulfonate group. For example, a sulfonated diamine can be synthesized and then copolymerized with a dianhydride to produce a sulfonated polyimide. These sulfonated polyimides exhibit increased hydrophilicity and can function as ion-exchange membranes.

Sulfonated polyimides, derived from monomers like those based on 3-sulfobenzoic acid, are of significant interest in diffusion membrane technology. kingston.ac.uk The incorporation of sulfonic acid groups into the polyimide backbone imparts ion-exchange properties, making these materials suitable for applications such as proton exchange membranes (PEMs) in fuel cells and for the separation of gases and liquids.

Table 2: Properties of Sulfonated Polyimides in Membrane Applications

PropertyEffect of Sulfonation
Water UptakeIncreases with sulfonation degree
Proton ConductivityIncreases with sulfonation degree
Mechanical StabilityMay decrease at very high sulfonation levels
SelectivityCan be tuned by controlling sulfonation

Chemically Modified Derivatives for Analytical Applications (e.g., charge-switch derivatization)

A derivative of 3-sulfobenzoic acid, 3-(chlorosulfonyl)benzoic acid, has been employed as a novel reagent for charge-switch derivatization in analytical chemistry. nih.gov This technique is particularly useful for enhancing the sensitivity of detection of certain molecules in mass spectrometry.

In this method, analytes that are typically analyzed in positive ion mode are derivatized with 3-(chlorosulfonyl)benzoic acid. nih.gov The derivatization introduces a negatively charged sulfonate group, allowing the analyte to be detected in negative ion mode with higher sensitivity and stability. This "charge-switch" can significantly improve the limits of detection for various classes of compounds, including lipids and other biomolecules. The derivatization reaction is typically straightforward, involving the reaction of a hydroxyl or amino group on the analyte with the sulfonyl chloride group of the reagent.

Precursors for Bioactive Compound Synthesis (e.g., proline derivatives)

3-Sulfobenzoic acid has been identified as a precursor in the preparation of proline derivatives that exhibit bioactivity, specifically as inhibitors of β-lactamase. lookchem.com β-Lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. By inhibiting these enzymes, the efficacy of existing antibiotics can be restored.

The synthesis of these proline derivatives involves converting 3-sulfobenzoic acid into a suitable intermediate that can be coupled with the proline scaffold. This typically involves the activation of the carboxylic acid or the sulfonic acid group to facilitate bond formation. The resulting compounds are then screened for their ability to inhibit β-lactamase activity. This application highlights the utility of this compound as a starting material for the development of new therapeutic agents.

Q & A

Q. How can computational models predict the reactivity of this compound in catalytic or biological systems?

  • Methodological Answer : Density Functional Theory (DFT) simulations analyze electron distribution and reaction pathways. For instance, the sulfonate group’s electron-withdrawing effect stabilizes the carboxylate moiety, reducing pKa by ~1.5 units compared to benzoic acid. Validate models with experimental kinetics (e.g., Arrhenius plots for hydrolysis rates) .

Q. What strategies resolve discrepancies in bioactivity data between in vitro and in vivo studies involving this compound?

  • Methodological Answer : In vitro-to-in vivo translation failures may stem from metabolic instability or poor membrane permeability. Use LC-MS to track metabolite formation in plasma and tissue homogenates. For example, hepatic glucuronidation reduces bioavailability by 40% in rodent models. Pair pharmacokinetic data with molecular docking studies to refine hypotheses .

Q. How do intermolecular interactions of this compound influence its crystallization behavior in supramolecular chemistry applications?

  • Methodological Answer : Study hydrogen-bonding networks via single-crystal XRD and Hirshfeld surface analysis. The sulfonate group forms strong O···H bonds (2.8–3.2 Å) with water, favoring hydrate formation. Solvent screening (e.g., ethanol vs. DMSO) alters crystal morphology, impacting solubility and dissolution rates .

Methodological Frameworks for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies of this compound?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model EC50 values. For non-monotonic responses, apply benchmark dose (BMD) analysis with Akaike’s Information Criterion (AIC) to select the best-fit model. Include confidence intervals and sensitivity analyses in supplementary datasets .

Q. How can researchers design controlled experiments to isolate the effects of this compound in complex biological matrices?

  • Methodological Answer : Employ isotopic labeling (e.g., ¹³C-carboxyl group) to track the compound in metabolomic studies. Use knockout models (e.g., enzyme-deficient strains) to confirm mechanistic pathways. For example, ΔsodC mutants in E. coli show reduced detoxification efficiency, linking sulfonate metabolism to oxidative stress pathways .

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